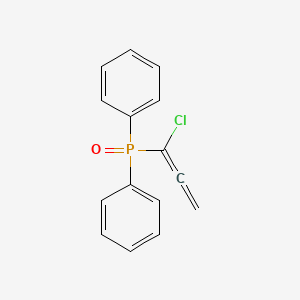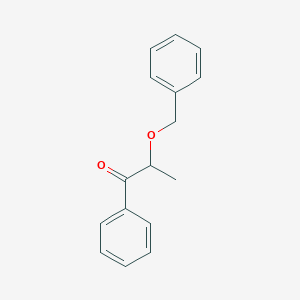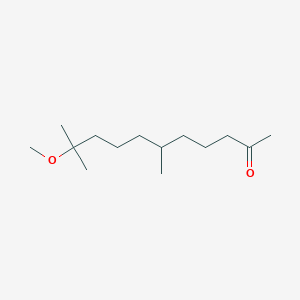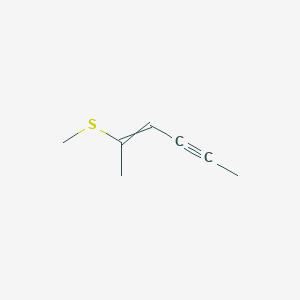![molecular formula C13H11NO5S B14597138 2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-35-9](/img/structure/B14597138.png)
2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
The synthesis of 2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common synthetic route includes the reaction of 1,3-benzodioxole with methanesulfonyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with a pyridine derivative to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller molecules.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds such as:
2-(1,3-Benzodioxol-5-yl)ethanol: This compound has a similar benzodioxole structure but differs in its functional groups and chemical properties.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with distinct functional groups and applications.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: This compound shares the benzodioxole core but has different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
60264-35-9 |
|---|---|
Fórmula molecular |
C13H11NO5S |
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethylsulfonyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H11NO5S/c15-14-6-2-1-3-13(14)20(16,17)8-10-4-5-11-12(7-10)19-9-18-11/h1-7H,8-9H2 |
Clave InChI |
UKYWMMUHKLLFQH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)C3=CC=CC=[N+]3[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)

![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)



![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)




![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
